ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride
Description
Ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with amino, aminomethyl, and ethyl carboxylate groups. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are renowned for their biological activity, including antimicrobial, antiviral, and enzyme-inhibitory properties . The aminomethyl group at the 2-position and the amino group at the 5-position contribute to its reactivity, enabling interactions with biological targets such as receptors or enzymes.
Properties
IUPAC Name |
ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.2ClH/c1-2-12-7(11)5-6(9)13-4(3-8)10-5;;/h2-3,8-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDWTJGUGUYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis is widely employed for its efficiency in forming substituted thiazoles.
Procedure :
- Starting Materials : Ethyl 2-chloro-3-oxobutanoate (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol at 80°C for 6 hours.
- Cyclization : The α-chloro carbonyl compound reacts with thiourea, forming the thiazole ring via nucleophilic substitution and cyclodehydration.
- Intermediate Isolation : Ethyl 5-amino-1,3-thiazole-4-carboxylate is obtained in 70–85% yield after recrystallization.
Key Reaction :
$$
\text{ClCH}2\text{COCOOEt} + \text{NH}2\text{CSNH}2 \rightarrow \text{Ethyl 5-amino-1,3-thiazole-4-carboxylate} + \text{HCl} + \text{H}2\text{O}
$$
Introduction of the Aminomethyl Group
The aminomethyl substituent is introduced via reductive amination or nucleophilic substitution.
Method A: Reductive Amination
- Mannich Reaction : Ethyl 5-amino-1,3-thiazole-4-carboxylate reacts with formaldehyde and ammonium chloride in acetic acid at 50°C.
- Reduction : Sodium cyanoborohydride selectively reduces the imine intermediate, yielding the aminomethyl derivative (65–75% yield).
Method B: Nucleophilic Substitution
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid to improve stability:
- Acidification : Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate is dissolved in anhydrous ethanol.
- Precipitation : Gaseous HCl is bubbled through the solution, forming the dihydrochloride salt (90–95% yield).
Optimization and Challenges
Racemization Control
Steric hindrance at the aminomethyl position can lead to partial racemization during synthesis. Using calcium carbonate as a mild base minimizes this issue by neutralizing hydrobromic acid in situ.
Purification Techniques
- Column Chromatography : Silica gel with chloroform/methanol (9:1) eluent removes unreacted thiourea.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 204–206°C).
Comparative Analysis of Methods
Industrial-Scale Considerations
- Continuous Flow Reactors : Enhance yield (85–90%) by maintaining precise temperature control during cyclization.
- Green Chemistry : Subcritical water replaces ethanol as a solvent, reducing environmental impact.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound make it susceptible to substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a) Thiazole vs. Imidazole Derivatives
- Target Compound : The thiazole ring (containing sulfur and nitrogen) offers distinct electronic properties compared to imidazole (two nitrogen atoms). Thiazoles generally exhibit higher stability under acidic conditions due to sulfur’s electron-withdrawing effects.
- 5-Amino-4-imidazolecarboxamide Hydrochloride: This imidazole derivative shares a heterocyclic backbone and amino functionality but lacks the aminomethyl and ester groups.
b) Aminomethyl-Substituted Compounds
- 3-(Aminomethyl)piperidinium (3AMP) and 4-(Aminomethyl)piperidinium (4AMP): Used in perovskite materials, these compounds highlight the role of aminomethyl groups in stabilizing layered structures.
Biological Activity
Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride (CAS Number: 2243505-68-0) is a synthetic organic compound notable for its potential biological activities. Characterized by its thiazole ring structure, the compound exhibits a variety of pharmacological properties that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C7H13Cl2N3O2S
- Molecular Weight : 274.17 g/mol
- IUPAC Name : Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
The compound features an ethyl ester group and multiple amino groups that enhance its reactivity and biological activity. Its dual hydrochloride form increases solubility, which is beneficial for bioavailability in pharmaceutical applications.
Biological Activity
Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that this thiazole derivative possesses significant antimicrobial activity against a range of bacterial strains. The compound's efficacy has been demonstrated in laboratory settings, suggesting potential applications in treating bacterial infections.
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with biological macromolecules. These interactions can disrupt cellular processes in bacteria, leading to cell death or inhibition of growth.
Comparative Analysis with Related Compounds
To better understand the unique properties of ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride, a comparison with similar compounds is useful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate | C7H10N4O2S | Contains additional amino groups enhancing reactivity |
| Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | C6H8N2O2S | Lacks the ethyl group; may exhibit different solubility |
| 2-Amino-thiazole derivatives | Variable | Broad category; many derivatives exist with varied activities |
Case Studies and Research Findings
Numerous studies have explored the biological activity of thiazole derivatives. For instance:
- Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives found that compounds similar to ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the amino groups in enhancing antimicrobial properties.
- Pharmacological Profile Assessment : In another research effort, the pharmacological profile of thiazole compounds was assessed through in vivo and in vitro studies. Results indicated that modifications to the thiazole ring could significantly affect the biological activity, suggesting that ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate could be optimized for improved efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride?
- Methodological Answer : The synthesis typically involves refluxing precursors like brominated intermediates with heterocyclic amines or thiosemicarbazone derivatives in ethyl alcohol, catalyzed by acids or bases to facilitate thiazole ring formation. For example, analogous thiazole derivatives are synthesized via reactions requiring precise temperature control (80–100°C) and solvent purity . Post-reaction, the product is isolated via crystallization and treated with hydrochloric acid to form the dihydrochloride salt.
Q. How can researchers confirm the molecular structure of this compound after synthesis?
- Methodological Answer : Structural confirmation relies on:
- 1H NMR : To identify proton environments (e.g., aminomethyl protons at δ 3.2–3.8 ppm and thiazole ring protons at δ 7.5–8.2 ppm) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS showing [M+H]+ peaks consistent with the molecular formula).
- Elemental Analysis : To validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters:
- Factors : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–120°C), and catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid).
- Response Variables : Yield, purity (HPLC >98%), and reaction time.
- Statistical Tools : Use fractional factorial designs to identify critical factors and central composite designs for optimization . For example, highlights DOE’s role in minimizing trials while maximizing data robustness.
Q. How can computational methods enhance the design of synthesis pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., using density functional theory (DFT) to model thiazole ring closure energetics) .
- Machine Learning : Train models on existing thiazole synthesis data to recommend optimal reagents or conditions.
- ICReDD Approach : Integrate computational predictions with experimental validation, as described in , to accelerate reaction discovery.
Q. What strategies resolve contradictions in reported biological activities of similar thiazole derivatives?
- Methodological Answer :
- Substituent Analysis : Compare bioactivity data for analogs with varying substituents (e.g., methyl vs. trifluoromethyl groups alter lipophilicity and target binding) .
- Purity Assessment : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors.
- Receptor Profiling : Perform in silico docking studies to explain divergent activities (e.g., steric clashes due to aminomethyl group positioning) .
Q. How can researchers evaluate the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry (λmax ~260 nm for thiazoles) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
Q. What experimental designs are recommended for assessing the compound’s bioactivity in vitro?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and triplicate runs for statistical validity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency and efficacy thresholds.
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR and MS data with PubChem or Reaxys entries for analogous compounds .
- Deuterated Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) in NMR interpretation.
- Isotopic Purity : Ensure deuterated solvents are >99.9% pure to avoid split peaks masking key signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
